molecular formula C11H14N6O3 B3866092 N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine

N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine

Cat. No. B3866092
M. Wt: 278.27 g/mol
InChI Key: DNDXLHASZYEMCI-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine, also known as TMB-5, is a novel tetrazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. TMB-5 has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of the inflammatory response. Additionally, N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to possess significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine is its ability to inhibit inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. Additionally, N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to possess low toxicity, making it a safe candidate for future drug development. However, one of the limitations of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research and development of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine. One area of interest is the development of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases such as arthritis, Alzheimer's disease, and Parkinson's disease. Additionally, N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine may have potential applications in the field of cancer therapy, as it has been shown to possess potent anticancer properties. Future studies may also focus on improving the solubility and bioavailability of N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine to enhance its efficacy as a therapeutic agent.

Scientific Research Applications

N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine possesses significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N~1~-(3,4,5-trimethoxybenzylidene)-1H-tetrazole-1,5-diamine has been shown to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

properties

IUPAC Name

1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c1-18-8-4-7(5-9(19-2)10(8)20-3)6-13-17-11(12)14-15-16-17/h4-6H,1-3H3,(H2,12,14,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDXLHASZYEMCI-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325387
Record name 1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine

CAS RN

328075-80-5
Record name 1-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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